molecular formula C18H19ClN2O2S3 B2651280 N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide CAS No. 946310-41-4

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide

Cat. No. B2651280
CAS RN: 946310-41-4
M. Wt: 426.99
InChI Key: FMXSHAMPJDAKED-UHFFFAOYSA-N
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Description

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-5-ethylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C18H19ClN2O2S3 and its molecular weight is 426.99. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity

The synthesis of sulfonamide derivatives, starting from 4-chlorobenzoic acid, has led to the development of compounds with antiviral activities. One study synthesized 10 new sulfonamide derivatives that showed anti-tobacco mosaic virus activity, indicating their potential in antiviral research and plant protection (Chen et al., 2010).

Corrosion Inhibition

Sulfonamide compounds have also been studied for their corrosion inhibition properties. For example, a new triazole derivative was investigated for its efficiency in protecting mild steel against corrosion in acidic media. This study provides insight into the potential use of sulfonamide derivatives in materials science and engineering to enhance the lifespan and integrity of metal structures (Lagrenée et al., 2002).

Antiproliferative Agents

In the realm of medicinal chemistry, sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This research area is critical for developing new therapeutic agents for cancer treatment. Some compounds have shown promising activity, highlighting the potential of sulfonamide derivatives in oncology (Pawar et al., 2018).

Antibacterial Agents

The synthesis of novel heterocyclic compounds containing sulfonamido moieties has been aimed at developing new antibacterial agents. This research underscores the continuous need for new antibiotics due to the rising threat of antibiotic-resistant bacteria. Some compounds from these studies have shown high activities, offering potential leads for antibacterial drug development (Azab et al., 2013).

Drug Metabolism Studies

Sulfonamide compounds have also been utilized in studies related to drug metabolism, demonstrating the versatility of these molecules in pharmaceutical research. For instance, the preparation of mammalian metabolites of a biaryl-bis-sulfonamide compound using microbial biocatalysis has provided valuable insights into the metabolic pathways and potential side effects of drugs (Zmijewski et al., 2006).

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2S3/c1-3-15-8-9-17(24-15)26(22,23)20-11-10-16-12(2)21-18(25-16)13-4-6-14(19)7-5-13/h4-9,20H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXSHAMPJDAKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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